molecular formula C13H15N3O3 B6629466 3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid

3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid

Cat. No.: B6629466
M. Wt: 261.28 g/mol
InChI Key: IYZGANURFUDHGL-UHFFFAOYSA-N
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Description

3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system, and an ethyl group attached to the carbonyl position, making it a unique scaffold for various chemical and biological studies.

Properties

IUPAC Name

3-[ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-15(8-6-12(17)18)13(19)10-9-14-16-7-4-3-5-11(10)16/h3-5,7,9H,2,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZGANURFUDHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)C1=C2C=CC=CN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyridine core. This can be achieved through the cyclization of appropriate precursors such as aminopyrazoles and β-ketoesters under acidic or basic conditions. The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.

The final step involves the coupling of the pyrazolo[1,5-a]pyridine derivative with 3-aminopropanoic acid. This can be done using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesizers and high-throughput screening methods can also streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signal transduction pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the fused ring system, which can affect their biological activity and chemical reactivity.

    3-Aminopyrazoles: These are precursors in the synthesis of pyrazolo[1,5-a]pyridine derivatives and have similar reactivity patterns.

Uniqueness

3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid is unique due to its specific substitution pattern and the presence of both an ethyl group and a propanoic acid moiety. This combination of functional groups provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development in various fields.

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